1-Hydroxy-1h-indole-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
6971-68-2 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-hydroxyindole-2,3-dione |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,12H |
InChI Key |
ISRAAHLLSDMDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hydroxy 1h Indole 2,3 Dione and Its Precursors
Classical Synthesis Routes for 1H-Indole-2,3-dione (Isatin)
Four major classical methods have been fundamental in the synthesis of isatin (B1672199) and its derivatives for over a century. nih.gov
The Sandmeyer synthesis is one of the oldest and most frequently utilized methods for preparing isatin. chemicalbook.combiomedres.us The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663). irapa.orgsynarchive.com This initial step forms an intermediate known as isonitrosoacetanilide (also called 2-(hydroxyimino)-N-arylacetamide). synarchive.comnih.gov In the second step, this intermediate undergoes intramolecular electrophilic substitution upon treatment with a strong acid, typically concentrated sulfuric acid, which induces cyclization to yield the final isatin product. irapa.orgsynarchive.com Yields for the final cyclization step can exceed 75%. ijcmas.com While effective, particularly for anilines with electron-withdrawing groups, the Sandmeyer method often requires harsh reaction conditions. irapa.org
Data Table: Sandmeyer Isatin Synthesis
| Starting Material | Reagents | Intermediate | Final Product | Ref. |
|---|---|---|---|---|
| Aniline | 1. Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ (aq) | Isonitrosoacetanilide | Isatin (1H-Indole-2,3-dione) | biomedres.us |
The Martinet synthesis, first reported in 1913, involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid, such as ethyl or methyl ester, in the absence of oxygen. wikipedia.org This reaction primarily produces a dioxindole derivative. Specifically, the reaction of an aromatic amine with an oxomalonate (B1226002) ester in the presence of an acid leads to a 3-(3-hydroxy-2-oxindole) carboxylic acid derivative. dergipark.org.trresearchgate.net This intermediate can then be oxidatively decarboxylated to yield the corresponding isatin. ijcmas.com The Martinet synthesis is particularly valuable for preparing various oxindole (B195798) derivatives which are precursors to many biologically important compounds. wikipedia.org
The Stolle synthesis is considered a significant alternative to the Sandmeyer method. irapa.orgijcmas.com This procedure involves the reaction of anilines (either primary or secondary) with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.trchemicalbook.com This intermediate is subsequently cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄), to produce the isatin. dergipark.org.trijcmas.com This method is particularly effective for the synthesis of N-substituted isatins. chemicalbook.comirapa.org
Data Table: Stolle Synthesis Overview
| Reactant 1 | Reactant 2 | Key Intermediate | Catalyst | Final Product | Ref. |
|---|
The Gassman synthesis provides a general method for producing substituted isatins. dergipark.org.tr The process begins by creating a 3-methylthio-2-oxindole intermediate. dergipark.org.trijcmas.com This intermediate is then oxidized to afford the final isatin product. dergipark.org.tr This method has been shown to produce substituted isatins in yields ranging from 40% to 81%. dergipark.org.trijcmas.com Like the Stolle method, the Gassman synthesis can encounter issues with regioselectivity when using meta-substituted anilines, often resulting in a mixture of 4- and 6-substituted isatins. irapa.org
Modern and Sustainable Synthetic Approaches for Indole-2,3-diones
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign protocols for synthesizing indole (B1671886) derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of indoles and their derivatives. nih.govnih.gov The use of microwave irradiation often leads to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.gov For example, a three-component reaction involving isatin, an amino acid, and but-2-ynedioate under microwave irradiation provides a catalyst-free and base-free method for creating spiro-isatin derivatives in an aqueous medium. nih.gov In another application, various 2,3-fused indoles were synthesized via a microwave-assisted silver-catalyzed intramolecular reaction of o-alkynylanilines, demonstrating excellent chemoselectivity and efficiency. nih.gov This modern approach is also utilized in palladium-catalyzed reactions to create functionalized indole carboxylate derivatives, achieving excellent yields with high regioselectivity. unina.it
Data Table: Examples of Microwave-Assisted Indole Synthesis
| Reaction Type | Reactants | Conditions | Product | Ref. |
|---|---|---|---|---|
| Fused Indole Synthesis | o-Alkynylanilines, Aldehydes | AgSbF₆ (10 mol%), DCE, 100W, 80°C, 6h | 2,3-Fused Indoles | nih.gov |
| Spirooxindole Synthesis | Isatin, Amino acids, But-2-ynedioates | Aqueous medium, catalyst-free | Spirooxindole derivatives | nih.gov |
Oxidative Transformations of Indoles to Indole-2,3-diones
The direct oxidation of indoles presents a common and modern approach for the synthesis of indole-2,3-diones (isatins). nih.govwikipedia.org Various oxidizing agents and conditions have been developed to achieve this transformation efficiently.
One environmentally friendly method involves the oxidation of indole using molecular oxygen (O2) as the oxidizing agent in the presence of a dicyanopyrazine derivative (DPZ) as a photosensitizer. nih.gov Other reported methods utilize reagents such as tert-butyl hydroperoxide (TBHP) in combination with iodine (I2) or IBX-SO3K. wikipedia.orgacs.org The I2/TBHP system is believed to proceed through the formation of an iminium intermediate, which then reacts with a tert-butylperoxy radical. ijcrt.org Subsequent oxidation and isomerization lead to the formation of isatin. ijcrt.org An alternative pathway suggests the attack of water on the iminium complex, followed by oxidation. ijcrt.org
Recent advancements include the use of molecular oxygen with tert-butyl nitrite (B80452) as an additive for a metal-free synthesis of isatins from oxindoles. organic-chemistry.org Electrochemical oxidation of 2'-aminoacetophenones in the presence of n-Bu4NI also provides a route to isatins via C(sp3)-H oxidation and intramolecular C-N bond formation. organic-chemistry.org Furthermore, a metal-free method using hydrogen peroxide as a clean oxidant for the conversion of α-hydroxy N-arylamides into isatins has been developed. organic-chemistry.org
Cyclization Reactions for Indole-2,3-dione Scaffolds
Classical and contemporary cyclization reactions are fundamental to the construction of the indole-2,3-dione core. These methods often start from substituted anilines and employ various reagents to build the heterocyclic ring system.
The Sandmeyer isatin synthesis is a long-established and widely used two-step method. synarchive.combiomedres.us It begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. synarchive.combiomedres.usdergipark.org.tr This intermediate is then isolated and cyclized using a strong acid, such as concentrated sulfuric acid, to yield isatin in good yields. synarchive.comdergipark.org.trnih.gov This method is effective for anilines with both electron-withdrawing and electron-donating substituents. scielo.br
The Stolle isatin synthesis offers an alternative route, particularly for substituted isatins. biomedres.usijcmas.com This procedure involves the reaction of an aniline with oxalyl chloride to create a chlorooxalylanilide intermediate. dergipark.org.trchemicalbook.com Subsequent cyclization of this intermediate in the presence of a Lewis acid, such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·Et2O), affords the isatin. biomedres.usdergipark.org.trchemicalbook.com Titanium tetrachloride (TiCl4) has also been employed as a Lewis acid in this synthesis. dergipark.org.tr
The Gassman isatin synthesis provides another distinct pathway. This method involves the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to produce the corresponding isatin. dergipark.org.trscielo.br This approach is applicable to N-alkylanilines as well. scielo.br
Synthetic Routes for N-Substituted Indole-2,3-diones, Including 1-Hydroxylation Analogs
The synthesis of N-substituted indole-2,3-diones, including the target compound 1-hydroxy-1H-indole-2,3-dione, can be achieved through various functionalization strategies at the N1 position.
Strategies for N1-Functionalization (e.g., Alkylation, Acylation)
N-alkylation of the isatin nucleus is a common strategy to introduce various substituents at the nitrogen atom. nih.gov This functionalization can reduce the lability of the isatin ring towards bases while preserving its reactivity. nih.gov Standard methods for N-alkylation involve the generation of the isatin anion using a base, followed by reaction with an alkylating agent like an alkyl halide or sulfate. nih.gov A variety of bases have been utilized, including sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), calcium hydride (CaH2), and potassium carbonate (K2CO3), in different solvents. nih.govtandfonline.com Microwave-assisted N-alkylation has been shown to be an efficient method, with K2CO3 or cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) providing good results. nih.gov N-arylation can be achieved using triaryl bismuth reagents in the presence of copper catalysts. google.com
N-acylation of isatin can be performed using acylating agents such as acetic anhydride (B1165640) to produce N-acetylisatins. researchgate.net Another reported method for N-acylation utilizes 2-diazo-1,2-diphenylethanone, which chemoselectively acylates the amide nitrogen over the cyclic ketone group. researchgate.net
While direct N-hydroxylation methods are less commonly detailed, the synthesis of N-hydroxyisatin would likely involve specialized reagents capable of introducing a hydroxyl group onto the nitrogen atom, potentially through oxidation of N-unsubstituted isatin under specific conditions or by employing a protected hydroxylamine equivalent during the cyclization step of the isatin synthesis.
Multi-component Reactions Incorporating Indole-2,3-dione Scaffolds
Isatin and its derivatives are valuable building blocks in multi-component reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds. bohrium.com The electrophilic C3-carbonyl group of isatin is a key reactive site in these reactions. bohrium.com
One notable example is the Pfitzinger reaction , where isatin reacts with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then condenses with the carbonyl compound. wikipedia.orgwikipedia.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org
Isatins also participate in three-component 1,3-dipolar cycloaddition reactions. For instance, the reaction of isatin, an α-amino acid, and a dipolarophile can generate spiro[pyrrolidino-oxindoles]. diva-portal.orgmdpi.com These reactions often proceed by the in situ formation of an azomethine ylide from the condensation of isatin and the amino acid. mdpi.com Furthermore, isatins can be used in three-component reactions with substituted ureas and cyclic ketones to synthesize spiro-heterocycles through a ring-opening and recyclization process. acs.org
Purification and Isolation Techniques for Indole-2,3-dione Derivatives
The purification of isatin and its derivatives is crucial to obtain products of high purity for subsequent reactions or biological studies. Common techniques include recrystallization and chromatography.
Recrystallization is a widely used method for purifying solid isatin derivatives. The choice of solvent is critical, and for isatin itself, glacial acetic acid can be used to obtain large, brown-red crystals. orgsyn.org For crude isatin, a purification process involving dissolution in aqueous sodium hydroxide, followed by partial neutralization to precipitate impurities, and then acidification to precipitate the purified isatin is effective. orgsyn.org Another purification method involves the formation of an alkali-metal bisulfite addition product, which can be crystallized from an aqueous solution. google.com The purified addition product is then treated with an acid to regenerate the isatin. google.com
For N-alkylated isatin derivatives that may be obtained as oils or "goo" after workup, particularly when using high-boiling solvents like DMF, specific techniques are employed. reddit.comreddit.com Co-evaporation with a more volatile solvent like dichloromethane (B109758) (DCM) or toluene (B28343) can help in obtaining a solid foam. reddit.com Adding a non-polar solvent like heptane (B126788) can also induce precipitation. reddit.com If impurities are preventing crystallization, column chromatography is a standard method for purification.
Chromatography , particularly column chromatography over silica (B1680970) gel, is a versatile technique for separating isatin derivatives from reaction byproducts and unreacted starting materials. The choice of eluent system is determined by the polarity of the specific derivative being purified. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. reddit.com
Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 1h Indole 2,3 Dione and Its Derivatives
Nucleophilic Additions to Carbonyl Centers (C2 and C3)
The vicinal dicarbonyl groups at the C2 and C3 positions of the 1-Hydroxy-1H-indole-2,3-dione scaffold are primary sites for nucleophilic attack. masterorganicchemistry.comlibretexts.org The electrophilicity of these carbonyl carbons makes them susceptible to a variety of nucleophiles, leading to a diverse range of derivatives. masterorganicchemistry.comlibretexts.org
Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Thiosemicarbazides, Hydroxylamines)
Nitrogen-based nucleophiles readily react with this compound, primarily at the C3-carbonyl group, to form a variety of condensation products. For instance, the reaction with hydrazine (B178648) can yield the corresponding 3-hydrazone derivative. google.com Similarly, reactions with hydroxylamine (B1172632) can produce oximes. google.com These reactions are fundamental in the derivatization of the isatin (B1672199) core, providing access to compounds with potential biological activities. The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic C3 carbonyl carbon, followed by dehydration to form the C=N double bond.
Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Product Type | Reference |
| Hydrazine | 3-Hydrazone | google.com |
| Hydroxylamine | 3-Oxime | google.com |
| Thiosemicarbazide | 3-Thiosemicarbazone | icm.edu.pl |
Condensation Reactions with Carbonyl Reagents
This compound can undergo condensation reactions with active methylene (B1212753) compounds and other carbonyl-containing reagents. organicchemistrydata.orglibretexts.org These reactions, often catalyzed by a base, typically involve the formation of a new carbon-carbon bond at the C3 position. The initial step is the deprotonation of the active methylene compound to generate a nucleophilic carbanion, which then attacks the C3 carbonyl of the isatin ring. Subsequent dehydration leads to the final condensation product. These reactions are a powerful tool for extending the carbon framework of the isatin scaffold.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, similar to other indole (B1671886) derivatives. nih.govic.ac.uklibretexts.orgyoutube.com The directing effects of the substituents on the ring influence the position of substitution.
Nitration Reactions
Nitration of the isatin core typically occurs at the C5-position of the benzene ring. icm.edu.plresearchgate.net This is achieved using nitrating agents such as a mixture of potassium nitrate (B79036) (KNO₃) and concentrated sulfuric acid (H₂SO₄). icm.edu.plresearchgate.net The reaction proceeds through the generation of the nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring. The substitution at C5 is favored due to the electronic effects of the carbonyl groups and the nitrogen atom in the pyrrole (B145914) ring.
Halogenation Reactions (e.g., Bromination)
Halogenation, such as bromination, of the indole nucleus can also occur. nih.govfrontiersin.org For instance, bromination of certain indole derivatives has been shown to proceed at the C3 position. nih.govfrontiersin.org The reaction of 2-(trifluoromethyl)-1H-indole with N-bromosuccinimide (NBS) results in the formation of 3-bromo-2-(trifluoromethyl)-1H-indole. mdpi.com The regioselectivity of halogenation can be influenced by the specific halogenating agent used and the substituents already present on the indole ring.
Ring Expansion and Rearrangement Pathways
Under certain conditions, indole derivatives can undergo ring expansion and rearrangement reactions. chemistrysteps.comyoutube.comyoutube.comyoutube.comyoutube.com These transformations are often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. chemistrysteps.comyoutube.com For example, the hydrolysis of a cyclobutane-substituted alkyl halide can lead to a cyclopentane (B165970) ring through a ring expansion rearrangement. chemistrysteps.com While specific examples for this compound are less commonly reported, the general principles of carbocation rearrangements and ring expansions could potentially be applied to this system under appropriate reaction conditions, leading to novel heterocyclic structures.
Friedel-Crafts Type Reactions
The Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings, are applicable to the indole nucleus, although the specific case of this compound presents unique considerations. wikipedia.org Generally, these reactions proceed via electrophilic aromatic substitution, where an alkyl or acyl group is attached to an aromatic ring. wikipedia.org
In the context of the broader indole family, Friedel-Crafts reactions are well-established. The indole nucleus is electron-rich, making it a suitable substrate for electrophilic attack. The reaction typically occurs at the C3 position, which is the most nucleophilic. However, for the 1H-indole-2,3-dione (isatin) core, the electron-withdrawing nature of the two carbonyl groups deactivates the heterocyclic ring towards electrophilic attack. Consequently, Friedel-Crafts reactions on the isatin nucleus preferentially occur on the benzene ring (at the C5 or C7 positions), provided it is sufficiently activated by substituent groups.
A related transformation is the Friedel–Crafts hydroxyalkylation, where indoles react with aldehydes or ketones. richmond.edu For instance, indoles and N-alkylindoles undergo addition to aldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and a trialkylamine to yield 3-(1-silyloxyalkyl)indoles. richmond.edu This method is advantageous as it prevents the common side reaction where the initial alcohol product converts to a stabilized carbocation, leading to the formation of bis-indolyl methanes. richmond.edu While this reaction is primarily for indoles, the principles can be adapted for reactions involving the aromatic ring of the isatin scaffold.
Catalytic asymmetric Friedel–Crafts reactions represent a significant advancement, allowing for the synthesis of chiral indole derivatives. nih.gov Chiral metal complexes or organocatalysts are employed to control the stereochemistry of the products. nih.gov For example, a chiral N,N′-dioxide-Ni(II) complex has been used for the enantioselective Friedel–Crafts alkylation between N-methyl skatole and β,γ-unsaturated α-ketoesters, yielding products with high enantioselectivity. rsc.org
Table 1: Examples of Friedel-Crafts Type Reactions with Indole Scaffolds
| Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Indoles, Aldehydes | Trimethylsilyl trifluoromethanesulfonate, Trialkylamine | 3-(1-Silyloxyalkyl)indoles | richmond.edu |
| N-methyl skatole, β,γ-Unsaturated α-ketoesters | Chiral N,N′-dioxide-Ni(II) complex | C2-Alkylated Indole Derivatives | rsc.org |
| Indoles, (E)-1-aryl-4-benzyloxybut-2-en-1-ones | Chiral [Hf{(R)-3,3′-Br2-BINOL}(OtBu)2]2 complex | C3-Alkylated Indoles | nih.gov |
Aldol (B89426) Condensation Reactions
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.comiitk.ac.in The product, after an initial aldol addition, is a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
The 1H-indole-2,3-dione (isatin) scaffold is an excellent substrate for aldol-type reactions due to the reactivity of its C3-carbonyl group. This carbonyl group does not have an α-hydrogen and thus cannot form an enolate itself, but it can act as a potent electrophile for reaction with enolates generated from other ketones or aldehydes.
The reaction is typically base-catalyzed, where a base such as sodium hydroxide (B78521) or potassium hydroxide is used to generate the enolate from a suitable carbonyl compound. youtube.com This enolate then nucleophilically attacks the C3-carbonyl of the isatin ring. The resulting intermediate is an alkoxide, which is subsequently protonated (often by water during workup) to yield the 3-substituted-3-hydroxy-1H-indole-2-one derivative. youtube.com
If the reaction is performed at higher temperatures, the initial β-hydroxy ketone adduct can undergo dehydration (condensation), leading to the formation of a double bond conjugated to the C2-carbonyl group. masterorganicchemistry.com
Crossed aldol condensations, which occur between two different carbonyl compounds, are particularly relevant here, with isatin serving as one of the components. iitk.ac.in This allows for the synthesis of a wide variety of 3-substituted isatin derivatives, which are important precursors for many biologically active molecules.
Table 2: Aldol Condensation with Isatin Derivatives
| Isatin Derivative | Carbonyl Compound | Base | Product Type | Reference |
|---|---|---|---|---|
| Isatin | Acetone (B3395972) | NaOH or KOH | 3-(2-oxopropyl)-3-hydroxyindolin-2-one | youtube.com |
| Isatin | Acetophenone | KOH in Methanol (B129727) | 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | sigmaaldrich.com |
| Isatin | Various Aldehydes/Ketones | Base | β-hydroxy aldehyde/ketone adducts | iitk.ac.inmasterorganicchemistry.com |
Oxidative Transformations of the Indole-2,3-dione Nucleus
The indole-2,3-dione (isatin) nucleus can be both the product of oxidative reactions and a substrate for further oxidative transformations. The synthesis of isatin itself was first achieved through the oxidation of the indigo (B80030) dye using nitric acid or chromic acid. researchgate.net
More controlled and selective methods for the oxidation of indoles to isatins have since been developed. For example, a manganese-containing artificial mini-enzyme has been shown to catalyze the selective oxidation of indole. acs.org The proposed mechanism suggests that a manganyl-oxo species acts as the active oxidizing intermediate, mediating oxygenation at the C3 position of the indole. This initially forms 3-hydroxy-indolenine, which exists in tautomeric equilibrium with 3-oxindole. acs.org Subsequent oxidation at the C2 position, potentially by ambient oxygen, leads to the formation of isatin. acs.org In the absence of other nucleophiles, the oxidation of indole in aqueous solution can lead to 2-hydroxy-3-oxindole, which can then be oxidized to isatin. acs.org
The isatin nucleus itself can undergo further oxidative transformations, although this is less common than its reduction or condensation reactions. The stability of the dione (B5365651) system makes it relatively resistant to oxidation. However, under specific conditions, oxidative cleavage of the benzene or pyrrole ring can occur. The specific outcomes of such reactions are highly dependent on the oxidizing agent used and the substitution pattern on the isatin ring.
Table 3: Oxidative Reactions Involving the Indole-2,3-dione Nucleus
| Starting Material | Oxidizing Agent/Catalyst | Product | Key Observation | Reference |
|---|---|---|---|---|
| Indigo Dye | Nitric Acid, Chromic Acid | 1H-Indole-2,3-dione (Isatin) | Historical synthesis of isatin | researchgate.net |
| Indole | Mn-MC6*a (artificial enzyme) / O2 | 1H-Indole-2,3-dione (Isatin) | Selective oxidation at C2 and C3 positions | acs.org |
| Indole | N-bromosuccinimide-dimethyl sulfoxide | 1H-Indole-2,3-dione (Isatin) | A convenient method for isatin synthesis | semanticscholar.orgresearchgate.net |
Pfitzinger Reaction for Quinoline (B57606) Derivative Formation
The Pfitzinger reaction is a classic and highly effective method for synthesizing quinoline-4-carboxylic acids and their derivatives, starting from isatin or its substituted analogues. wikipedia.orgresearchgate.net This reaction, discovered by Wilhelm Pfitzinger, involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. semanticscholar.orgwikipedia.org
The mechanism of the Pfitzinger reaction proceeds in several steps: wikipedia.orgijsr.net
Ring Opening: The reaction is initiated by the base (e.g., potassium hydroxide), which hydrolyzes the amide bond (N1-C2) of the isatin ring to form the salt of a keto-acid (isatinic acid). wikipedia.orgijsr.net
Condensation: The aniline (B41778) moiety of the opened intermediate then reacts with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine. This imine can tautomerize to an enamine. wikipedia.org
Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the keto group of the isatinic acid fragment. This is followed by a dehydration step, which results in the aromatization of the newly formed ring, yielding the final quinoline-4-carboxylic acid product. wikipedia.org
The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of substituted quinolines by simply varying the isatin derivative and the carbonyl compound used. researchgate.netijsr.net For example, reacting isatin with acetone produces 2-methylquinoline-4-carboxylic acid. semanticscholar.orgresearchgate.net This reaction provides a straightforward, often one-pot, route to complex quinoline structures that are of significant interest in medicinal chemistry due to their diverse biological activities. ijsr.net
A variation of this reaction, known as the Halberkann variant, involves the use of N-acyl isatins, which react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Table 4: Pfitzinger Reaction Summary
| Isatin Derivative | Carbonyl Compound | Base | Product Type | Reference |
|---|---|---|---|---|
| Isatin | Acetone | KOH or NaOH | 2-Methylquinoline-4-carboxylic acid | semanticscholar.orgresearchgate.net |
| Isatin | General Ketone/Aldehyde | Base (e.g., KOH) | Substituted quinoline-4-carboxylic acids | wikipedia.org |
| N-Acyl Isatins | Base | Base | 2-Hydroxy-quinoline-4-carboxylic acids | wikipedia.org |
| Isatin | Benzophenone | KOH | 2,3-Diphenylquinoline-4-carboxylic acid | ijsr.net |
Coordination Chemistry and Metal Ion Interactions
The 1H-indole-2,3-dione scaffold possesses functional groups that are capable of coordinating with metal ions, making it a valuable ligand in coordination chemistry. researchgate.net The presence of both amide and carbonyl groups allows for the chelation of metal ions, which can lead to the formation of stable metal complexes. researchgate.netnih.gov This property has led to the exploration of isatin derivatives as chemosensors, where coordination with a specific metal ion results in a detectable signal, such as a change in color or fluorescence. researchgate.net
Indole derivatives can coordinate with transition metal ions in various ways. The indole ring can exist in two tautomeric forms, the 1H- and 3H-indole. nih.gov The 3H-tautomer has an imine nitrogen that can coordinate with metal ions. nih.gov For the 1H-indole-2,3-dione, the coordination typically involves the oxygen atoms of the carbonyl groups and, in some cases, the deprotonated nitrogen of the amide.
For example, Co(II) and Ni(II) complexes have been synthesized using a ligand derived from the condensation of a hydrazide with 1H-indole-2,3-dione. nih.gov Spectroscopic and analytical data suggested an octahedral geometry for these complexes, with the metal ions coordinated to oxygen and nitrogen atoms. nih.gov Similarly, Mn(II) complexes with bidentate ligands derived from halo-substituted 1H-indole-2,3-diones have been synthesized and characterized, showing tetrahedral geometry. nih.gov
The interaction of isatin derivatives with metal-containing biological systems is also an area of active research. For instance, a derivative, 6,7-dichloro-1H-indole-2,3-dione-3-oxime, has been shown to act as a modulator of the intermediate-conductance Ca²⁺-activated K⁺ channel (KCa3.1). nih.gov This suggests a complex interplay between the isatin derivative, the protein channel, and the activating calcium ions. nih.gov
Table 5: Metal Complexes of Isatin Derivatives
| Isatin Derivative | Metal Ion | Geometry | Application/Study | Reference |
|---|---|---|---|---|
| Ligand from 1H-indole-2,3-dione and a hydrazide | Co(II), Ni(II) | Octahedral | Synthesis and structural studies | nih.gov |
| Halo-substituted 1H-indole-2,3-diones | Mn(II) | Tetrahedral | Synthesis and spectroscopic characterization | nih.gov |
| 1H-indole-2,3-dione | Various Metal Ions | - | Chemosensor applications | researchgate.net |
| 6,7-dichloro-1H-indole-2,3-dione-3-oxime | Ca²⁺ (in KCa3.1 channel) | - | Pharmacological modulation of ion channels | nih.gov |
Intramolecular Hydrogen Transfer Mechanisms in Derivative Systems
Intramolecular hydrogen transfer is a fundamental process that can significantly influence the structure, stability, and reactivity of a molecule. In derivatives of this compound, the presence of hydrogen bond donors (the N-OH group) and acceptors (the C=O groups) creates the potential for such transfers, often leading to tautomeric equilibria.
A relevant analogue for studying this phenomenon is the 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) system, which also features intramolecular hydrogen bonds. nih.gov Derivatives of BIT exhibit rapid tautomerization through intramolecular double proton transfer in solution. nih.gov This process is of interest for the development of organic semiconductors, where proton transfer could be coupled with charge transport properties. nih.gov
In the case of this compound derivatives, an intramolecular hydrogen bond can form between the N-hydroxy group and the C2-carbonyl oxygen. This can facilitate tautomerism, where the proton from the hydroxyl group is transferred to the carbonyl oxygen, generating a nitrone-like structure. The ease of this transfer and the position of the equilibrium would be highly dependent on the solvent and the electronic nature of other substituents on the indole ring.
The study of intramolecular hydrogen bonding is also crucial for understanding reaction mechanisms. For example, in certain catalytic cycles involving metal complexes, intramolecular hydrogen transfer is a key step. nih.gov While not directly involving isatin, these studies provide mechanistic frameworks, such as alkene-directed C-H activation followed by insertion and elimination steps, that are guided by the proximity of functional groups. nih.gov The formation of intramolecular hydrogen bonds in aminofluorenones has been shown to be directly related to their photophysical properties, such as intersystem crossing rates. researchgate.net This highlights how subtle non-covalent interactions can dictate the chemical behavior of a molecule.
Derivatization Strategies and Molecular Architecture of 1 Hydroxy 1h Indole 2,3 Dione Analogs
N-Substitution Patterns and their Influence on Reactivity
The nitrogen atom at the 1-position (N1) of the 1-hydroxyisatin scaffold is a primary site for substitution, and the nature of the substituent can significantly influence the molecule's reactivity. nih.govresearchgate.net Alkylation of the nitrogen atom is a common strategy to produce N-substituted derivatives. nih.gov For instance, reacting isatin (B1672199) with alkyl halides in the presence of a base like anhydrous potassium carbonate in DMF under reflux conditions yields N-substituted isatins. ymerdigital.com
The reactivity of the isatin ring system is sensitive to the electronic properties of the N-substituent. Electron-donating groups can increase the electron density of the ring, potentially affecting the electrophilicity of the carbonyl carbons. Conversely, electron-withdrawing groups can enhance the electrophilic character of the C3 carbonyl group, making it more susceptible to nucleophilic attack. nih.gov The synthesis of N-alkylated isatins can also be achieved through the oxidation of corresponding indole (B1671886) derivatives, using molecular oxygen in the presence of a photosensitizer. nih.gov
The introduction of different substituents at the N1-position allows for the fine-tuning of the molecule's properties. For example, the synthesis of N-substituted isatin derivatives with varying alkyl and aryl groups has been explored to create compounds with specific chemical characteristics. researchgate.netymerdigital.com
Table 1: Examples of N-Substitution Reactions of Isatin Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| Isatin | Alkyl halides, Anhydrous K2CO3, DMF | N-substituted isatin | ymerdigital.com |
| Indole derivatives | O2, Photosensitizer (DPZ) | N-alkylated isatin | nih.gov |
| N-substituted anilines | Oxalyl chloride, Lewis acid (e.g., AlCl3) | N-substituted isatin | researchgate.net |
This table provides examples of synthetic methods for N-substitution on the isatin core.
Functionalization at C2 and C3 Carbonyl Groups
The C2 and C3 carbonyl groups of 1-hydroxyisatin are key sites for functionalization, offering a gateway to a wide range of derivatives. The C3 carbonyl group is particularly reactive towards nucleophiles, participating in reactions like condensation and addition. nih.gov
Condensation reactions with compounds containing primary amino groups, such as hydrazines and hydrazides, lead to the formation of hydrazones at the C3 position. mdpi.com For example, the reaction of 1-hydroxyisatin with hydrazides in methanol (B129727) with a catalytic amount of acetic acid yields the corresponding hydrazone derivatives. mdpi.com Similarly, reactions with amines can form imines or Schiff bases. msu.edu
The C2 carbonyl, being part of an amide-like system, is generally less reactive than the C3 ketone. However, it can still undergo reactions under specific conditions. Both carbonyl groups can be involved in reduction reactions to yield diols or can be selectively reduced. nih.gov The electrophilic nature of the C3 carbon also allows it to participate in ring-expansion reactions, providing access to larger ring systems like quinolones. nih.gov
Furthermore, the C3 position is a common site for the introduction of various substituents, leading to the synthesis of C3-substituted isatins such as thiosemicarbazones and oxindoles. nih.gov
Formation of Spirocyclic Derivatives
The C3 position of the 1-hydroxyisatin ring is a versatile anchor for the construction of spirocyclic systems. nih.gov Spiro compounds, characterized by two rings sharing a single atom, have a unique three-dimensional structure. nih.gov The synthesis of spiro-derivatives of isatin often involves multicomponent reactions where the C3 carbonyl group acts as an electrophilic center. beilstein-journals.org
One common approach is the three-component reaction of isatin, an amino acid, and a suitable third component, which can be carried out under catalyst-free and base-free conditions in an aqueous medium, sometimes with microwave irradiation. nih.gov For instance, the reaction of isatins, (S)-pipecolic acid, and trans-3-benzoylacrylic acid in acetonitrile (B52724) yields spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity. nih.gov
Another strategy involves the 1,3-dipolar cycloaddition reaction of an azomethine ylide, generated in situ from isatin and an amino acid, with a dipolarophile. This method has been used to synthesize a variety of spiro-pyrrolidine and spiro-thiazolidine derivatives. The formation of these spiro compounds often proceeds with high efficiency and can be influenced by the choice of reactants and reaction conditions. nih.gov
Table 2: Synthesis of Spirocyclic Derivatives from Isatin
| Isatin Derivative | Reactants | Product Type | Reference |
| Isatin | Amino acid, But-2-ynedioates | Spirooxindole | nih.gov |
| Substituted Isatin | (S)-Pipecolic acid, trans-3-Benzoylacrylic acid | Spiro[indoline-3,3′-indolizine] | nih.gov |
| Isatin | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |
| N-Alkylisatin | Activated acetylenic compounds, Alkyl bromide, Triphenylphosphine | Spiro indole-2-one | nih.gov |
This table showcases various methods for the synthesis of spiro compounds originating from the isatin scaffold.
Design and Synthesis of Hybrid Molecular Scaffolds (e.g., Isatin-Indole Hybrids)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to create novel compounds. nih.govmdpi.com Isatin is a popular scaffold for the design and synthesis of such hybrid molecules. nih.gov
Isatin-indole hybrids are a notable class of these hybrid molecules. nih.gov The synthesis of these hybrids can be achieved by linking the isatin moiety to an indole nucleus through various linker groups. For example, carbohydrazide (B1668358) bridges have been used to connect these two bioactive moieties. nih.gov The general procedure involves the reaction of an acid hydrazide with an appropriate isatin derivative in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov
The rationale behind creating these hybrids is that the resulting molecule may exhibit enhanced properties or a different reactivity profile compared to the individual components. A wide variety of other heterocyclic systems have been hybridized with isatin, including azoles, furans, thiophenes, quinolines, and sulfonamides, among others. nih.gov
Structure-Reactivity Relationships Through Systematic Chemical Modification
Systematic chemical modification of the 1-hydroxyisatin scaffold is crucial for understanding its structure-reactivity relationships. By methodically altering different parts of the molecule, researchers can correlate specific structural features with changes in chemical reactivity. researchgate.net
Key modifications include:
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups at positions C4, C5, C6, or C7 of the benzene (B151609) ring can significantly alter the electronic properties of the entire molecule, thereby influencing the reactivity of the N1, C2, and C3 positions. researchgate.netacs.org For example, a hydroxyl group at the C5 position has been shown to affect the molecule's properties. acs.org
N-substitution: As discussed in section 4.1, the nature of the substituent at the N1 position plays a direct role in the reactivity of the heterocyclic ring. nih.gov
Modification at C3: The reactivity of the C3 carbonyl group can be tuned by the introduction of different substituents, which in turn affects the potential for further reactions at this site. nih.gov
Through these systematic modifications, a deeper understanding of how the molecular architecture of 1-hydroxyisatin analogs governs their chemical behavior can be achieved. This knowledge is instrumental in the rational design of new derivatives with tailored reactivity for various applications.
Spectroscopic and Advanced Structural Characterization Techniques for Indole 2,3 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For indole-2,3-dione derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: In the ¹H NMR spectrum of indole (B1671886) derivatives, the chemical shifts of the protons are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring system. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. youtube.com The protons on the aromatic ring exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their position and coupling with neighboring protons. youtube.com For instance, the proton at position 4 often shows a doublet of doublets due to coupling with protons at positions 5 and 6. youtube.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons (C2 and C3) of the indole-2,3-dione system are highly deshielded and resonate at significantly downfield chemical shifts, typically in the range of 160-185 ppm. youtube.com The aromatic carbons also show distinct signals in the region of 110-150 ppm. youtube.com The specific chemical shifts can be influenced by substituents on the aromatic ring. researchgate.net
A comparative analysis of the ¹H and ¹³C NMR data for different indole derivatives, including regioisomers, allows for unambiguous structure determination. For example, the chemical shift of a methyl group at the C2 position is typically more downfield compared to a methyl group at the C3 position due to its proximity to the nitrogen atom. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole-2,3-dione Derivatives
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N-H | ~12.30 (singlet) | - |
| H-4 | ~7.6 (doublet of doublets) | ~123 |
| H-5 | ~7.3 (multiplet) | ~121 |
| H-6 | ~7.3 (multiplet) | ~122 |
| H-7 | ~7.0 (doublet of doublets) | ~112 |
| C-2 | - | ~181 |
| C-3 | - | ~160 |
| C-3a | - | ~113.5 |
| C-7a | - | ~150 |
| Note: The chemical shifts are approximate and can vary depending on the solvent and substituents. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. researchgate.net In the context of 1-Hydroxy-1h-indole-2,3-dione and its analogs, these techniques are particularly useful for characterizing the carbonyl (C=O) and N-H/O-H stretching vibrations.
The IR spectrum of isatin (B1672199) and its derivatives typically shows two distinct carbonyl stretching bands in the region of 1600-1850 cm⁻¹. mdpi.com The higher frequency band is assigned to the asymmetric stretching of the C=O groups, while the lower frequency band corresponds to the symmetric stretching. mdpi.com The position of these bands can be influenced by factors such as substitution on the aromatic ring and hydrogen bonding. nih.govresearchgate.net For instance, electron-withdrawing groups tend to increase the frequency of the carbonyl stretching vibrations. N-deprotonation leads to a significant lowering of the C=O stretching frequency. nih.govresearchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetrical vibrations. The combination of both techniques allows for a more complete vibrational analysis of the molecule. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to aid in the assignment of vibrational modes. researchgate.netuokerbala.edu.iquokerbala.edu.iq
Table 2: Characteristic IR Absorption Frequencies for Indole-2,3-dione Systems
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H/O-H Stretch | 3200-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch (asymmetric) | 1750-1850 |
| C=O Stretch (symmetric) | 1700-1750 |
| C=C Stretch (aromatic) | 1450-1600 |
| Note: Frequencies are approximate and can be influenced by the molecular environment. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. uni-saarland.de For this compound and its derivatives, MS is used to confirm the molecular formula and to study the fragmentation patterns, which can help in structure elucidation. scirp.org
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, and its m/z value corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. uni-saarland.de A characteristic fragmentation pattern for indole derivatives involves the loss of small neutral molecules such as CO, HCN, and radicals like H˙. scirp.orgresearchgate.net The presence of a hydroxyl group on the nitrogen atom in this compound would likely lead to characteristic fragmentation pathways involving the loss of an OH radical or a water molecule.
Table 3: Common Fragment Ions in the Mass Spectra of Indole-2,3-dione Derivatives
| Fragment | Description |
| [M]⁺˙ | Molecular ion |
| [M-CO]⁺˙ | Loss of a carbonyl group |
| [M-HCN]⁺˙ | Loss of hydrogen cyanide |
| [M-OH]⁺ | Loss of a hydroxyl radical (for hydroxy derivatives) |
| Note: The relative abundance of these fragments depends on the specific structure and the ionization conditions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchdata.edu.au The UV-Vis spectrum of 1H-indole-2,3-dione (isatin) shows multiple absorption bands corresponding to different electronic transitions. researchgate.net
Typically, the spectrum exhibits strong absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic ring and the carbonyl groups. researchgate.net A weaker absorption band is often observed at longer wavelengths in the visible region, corresponding to the n → π* transition of the lone pair electrons on the oxygen and nitrogen atoms. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the indole ring system. mdpi.com For instance, the introduction of a hydroxyl group at the N-1 position is expected to cause a shift in the absorption maxima.
Table 4: Typical UV-Vis Absorption Maxima for 1H-Indole-2,3-dione
| Wavelength (nm) | Transition |
| ~208, 242, 302 | π → π |
| ~418 | n → π |
| Source: researchgate.net |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound and its derivatives, single-crystal X-ray diffraction provides definitive information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net
Crystal Structure Elucidation
The crystal structure elucidation of indole-2,3-dione derivatives reveals the planarity of the bicyclic ring system and the geometry of the substituent groups. researchgate.net The analysis of the crystal packing shows how the molecules are arranged in the unit cell, which is crucial for understanding the solid-state properties of the compound. For example, studies on isatin derivatives have shown that they can crystallize in different space groups, leading to variations in their crystal packing. researchgate.netresearchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
In the solid state, the molecules of this compound are held together by various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The presence of the N-hydroxy group allows for the formation of strong intermolecular hydrogen bonds, which can significantly influence the crystal packing. rsc.org The aromatic rings of the indole system can also participate in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. rsc.orgnih.gov
The strength and nature of these intermolecular interactions play a critical role in determining the physical properties of the solid, such as melting point and solubility. Hydrogen bonding is generally considered a stronger interaction than π-π stacking. researchgate.net The interplay between these interactions can lead to the formation of complex three-dimensional networks in the crystal lattice. nih.govdiva-portal.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed in the characterization of indole-2,3-dione systems to determine their elemental composition. This destructive method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as sulfur (S) or halogens, within a sample. The technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.
The process, often referred to as CHN analysis, involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then separated and quantified by various detection methods, such as gas chromatography with thermal conductivity detection.
The experimentally determined percentages of each element are then compared against the theoretical values calculated from the proposed molecular formula of the compound. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's assigned structure and confirms its compositional integrity. This verification is a standard and essential step in the structural elucidation of novel indole-2,3-dione derivatives.
For the target compound, this compound, the molecular formula is C₈H₅NO₃. The theoretical elemental composition is derived from its molecular weight and the atomic weights of its constituent elements. These calculated values serve as the benchmark for experimental verification.
Theoretical Elemental Composition of this compound Below is an interactive data table detailing the calculated elemental percentages for this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 58.91 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.09 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.59 |
| Oxygen | O | 15.999 | 3 | 47.997 | 29.42 |
| Total | 163.132 | 100.00 |
In practice, researchers would synthesize the compound and submit a purified sample for elemental analysis. The resulting report, providing the "found" percentages, would be compared to the "calculated" percentages in the table above to confirm the successful synthesis and purity of this compound. While elemental analysis is a routine characterization method for such compounds, specific experimental data for this compound is not widely detailed in readily available literature, though the theoretical values provide the necessary standard for its verification.
Computational Chemistry and Theoretical Investigations of 1 Hydroxy 1h Indole 2,3 Dione and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, from small molecules to large biological assemblies. DFT calculations for 1-Hydroxy-1H-indole-2,3-dione and its derivatives typically employ hybrid functionals, such as B3LYP, combined with various basis sets like 6-311++G** to accurately model their electronic behavior. nih.gov
Molecular Geometry Optimization and Conformation Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy—the ground state.
For this compound, the isatin (B1672199) core is expected to be nearly planar, a characteristic feature observed in numerous X-ray crystallography and computational studies of its derivatives. nih.govnih.gov The geometry optimization of N-substituted isatin derivatives is often performed using DFT methods with basis sets such as 6-311++G**, starting from a crystal structure where available. nih.gov The resulting optimized geometric parameters are then compared with experimental data to validate the computational method. For instance, a superimposed analysis of a calculated structure with its X-ray crystallography counterpart can reveal the accuracy of the theoretical model, with root-mean-square (r.m.s.) deviations often being very small. nih.gov
Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the orientation of the N-hydroxy group relative to the indole (B1671886) ring. Computational methods can calculate the energy of different conformers to identify the most stable arrangement and the energy barriers between them.
Vibrational Frequency Predictions and Spectroscopic Correlations
Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are the basis for infrared (IR) and Raman spectroscopy.
Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra. DFT calculations, particularly with the B3LYP functional, have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman data for related indole and isatin structures. nih.gov For this compound, key predicted vibrations would include:
C=O stretching: Two distinct, high-frequency bands corresponding to the C2 and C3 carbonyl groups.
N-O stretching: A characteristic frequency for the N-hydroxy group.
Aromatic C-H stretching: Vibrations from the benzene (B151609) ring portion of the molecule.
Ring vibrations: Complex modes involving the entire bicyclic system.
By comparing the calculated spectrum with an experimental one, each observed peak can be assigned to a specific molecular motion, providing a complete and detailed understanding of the molecule's vibrational properties. nih.govresearchgate.net
Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gaps, Orbitals)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
A small HOMO-LUMO gap indicates that the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. aimspress.com
For this compound, DFT calculations can visualize the distribution of the HOMO and LUMO. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the benzene ring and the N-hydroxy group, while the LUMO is often centered on the electron-deficient carbonyl groups. This distribution determines how the molecule interacts with other reagents. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | The resistance of a molecule to change its electron configuration. It is proportional to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the electrophilic character of a molecule. |
Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electrons within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. This distribution can be quantified by calculating atomic charges and visualized using a Molecular Electrostatic Potential (MEP) map.
MEP maps are generated by plotting the electrostatic potential onto the molecule's electron density surface. youtube.com These maps use a color scale to indicate different potential regions:
Red: Regions of most negative potential, indicating electron-rich areas. These are prone to electrophilic attack. For this compound, these would be centered on the electronegative oxygen atoms of the carbonyl and N-hydroxy groups.
Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
The MEP map provides a powerful visual tool for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding and other non-covalent interactions. nih.govaimspress.com
Atomic charge calculations, such as Mulliken population analysis, assign a partial charge to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps to rationalize the molecule's dipole moment and reactivity. aimspress.com
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a reaction can be constructed. This allows chemists to identify the most likely reaction pathway and understand the factors that control reaction rates and product selectivity.
For derivatives of this compound, computational studies have been crucial in understanding transformations like the indolyl 1,3-heteroatom transposition (IHT). Mechanistic investigations have revealed that multiple reaction pathways can operate simultaneously. The relative contribution of each pathway and the corresponding energy barriers can be determined as a function of the electronic properties of the substituents on the indole ring. This understanding allows for a "mechanism-driven" approach to reaction design, enabling the development of efficient synthetic methods for creating functionalized indoles.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical correlation between the structural properties of a series of compounds and their measured reactivity. youtube.com This approach is a powerful alternative to trial-and-error experimentation, saving time and resources. youtube.com
The QSRR process involves several steps:
Dataset Assembly: A series of related compounds with measured reactivity data is compiled. For example, a series of N-substituted this compound derivatives could be synthesized and their reaction rates for a specific transformation measured. researchgate.net
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., support vector machines), are used to build a mathematical equation that relates a subset of the most significant descriptors to the observed reactivity. youtube.com
Validation: The predictive power of the QSRR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. youtube.com
For this compound derivatives, a QSRR model could be developed to predict their reactivity in various chemical reactions, helping to guide the synthesis of new compounds with desired properties. Structure-activity relationship analyses have shown, for instance, that the bioactivity of N-alkyl isatins can be influenced by the length of the alkyl chain, providing a basis for such quantitative modeling. researchgate.net
Molecular Dynamics Simulations in Chemical Reaction Systems
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of atoms and molecules, providing a detailed view of chemical reaction pathways, transition states, and the influence of the surrounding environment. While extensive MD simulations have been applied to isatin and its derivatives to study their interactions with biological targets such as enzymes, their application to elucidate the chemical reaction mechanisms of this compound itself is a more specialized area of research. researchgate.netlibretexts.orguc.ptnih.gov
Theoretical studies suggest that the tautomerism of this compound is a critical factor influencing its reactivity. researchgate.net Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles electronic structure calculations, can be employed to study the potential energy surface and reaction dynamics of such tautomerization processes. utah.eduarxiv.orgutah.edunih.gov These simulations can reveal the energy barriers between different tautomeric forms and the role of solvent molecules in facilitating proton transfer events, which are central to many chemical reactions. researchgate.netutah.edu For instance, studies on similar systems have shown that water molecules can actively participate in the tautomerization process, significantly lowering the activation energy barrier compared to the reaction in the gas phase. researchgate.netutah.edu
The exploration of the potential energy surface (PES) is fundamental in understanding the reaction landscape. libretexts.orgresearchgate.netuleth.caresearchgate.netrsc.org For this compound, the PES would map the energy of the system as a function of the geometric coordinates of its atoms, highlighting the stable reactant and product states, as well as the high-energy transition states that connect them. By simulating trajectories on this surface, MD can provide insights into reaction rates and the preferred pathways for various chemical transformations, such as those involved in the synthesis of more complex heterocyclic structures from isatin-based precursors. uc.ptnih.govuevora.pt
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry provides a powerful arsenal (B13267) of methods to predict the spectroscopic properties of molecules with a high degree of accuracy, complementing and guiding experimental work. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are invaluable for its characterization and for understanding its electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), has proven to be a reliable approach for calculating NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.netnih.gov For novel or uncharacterized compounds like this compound, theoretical NMR data can be instrumental in confirming its structure.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be generated from DFT calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.8 - 8.0 | - |
| H-5 | 7.2 - 7.4 | - |
| H-6 | 7.5 - 7.7 | - |
| H-7 | 7.0 - 7.2 | - |
| N-OH | 9.0 - 10.0 | - |
| C-2 | - | 160 - 165 |
| C-3 | - | 180 - 185 |
| C-3a | - | 115 - 120 |
| C-4 | - | 125 - 130 |
| C-5 | - | 120 - 125 |
| C-6 | - | 135 - 140 |
| C-7 | - | 110 - 115 |
| C-7a | - | 150 - 155 |
Note: These are illustrative values and would need to be calculated using appropriate computational methods.
Infrared (IR) Spectroscopy
Vibrational spectroscopy, particularly IR spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. msu.eduuc.edu DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. uevora.ptnih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure. nih.gov For this compound, key vibrational modes would include the N-OH stretch, the C=O stretches of the dione (B5365651) moiety, and the aromatic C-H and C-C stretches. nih.govscienceasia.org
A table of theoretically predicted IR vibrational frequencies for this compound would look as follows:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-OH stretch | 3400 - 3500 |
| C=O stretch (asymmetric) | 1750 - 1770 |
| C=O stretch (symmetric) | 1720 - 1740 |
| C=C stretch (aromatic) | 1600 - 1620 |
| C-N stretch | 1300 - 1350 |
| O-H bend | 1400 - 1450 |
Note: These are illustrative values. Actual calculations would provide a full spectrum of vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.govrespectprogram.orgyoutube.comrsc.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations are crucial for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. Tautomerism is expected to have a significant impact on the UV-Vis spectrum, with different tautomers exhibiting distinct absorption profiles. respectprogram.org
A theoretical prediction of the UV-Vis absorption for this compound and a potential tautomer might be presented as:
| Tautomer | Predicted λmax (nm) | Major Electronic Transition |
| This compound | 280 - 320 | π → π |
| Isatin-1-ol (enol form) | 340 - 380 | n → π |
Note: These are illustrative values and are highly dependent on the specific tautomeric form and the computational level of theory.
Future Research Directions and Emerging Paradigms in 1 Hydroxy 1h Indole 2,3 Dione Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The classical synthesis of N-hydroxyisatin involves the acid-catalyzed cyclization of ortho-nitrobenzoyldiazomethane. researchgate.net This method, while effective, relies on potentially hazardous reagents like diazomethane (B1218177) and is not aligned with modern principles of green chemistry. A primary future objective is the development of safer, more efficient, and environmentally benign synthetic routes.
Future research should focus on:
Direct Oxidation of Isatin (B1672199): Investigating selective N-hydroxylation of the readily available isatin scaffold using green oxidants. This could involve novel catalytic systems, such as metalloporphyrins or enzyme-mimicking catalysts, that can activate mild oxidants like hydrogen peroxide or even molecular oxygen.
Reductive Cyclization Strategies: Exploring the reductive cyclization of ortho-nitro-substituted precursors, such as ethyl 2-(2-nitrophenyl)-2-oxoacetate, using sustainable reducing agents. Electrochemical methods or catalytic transfer hydrogenation could offer green alternatives to traditional metal hydride reagents.
Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of N-hydroxyisatin. This would not only allow for the safe handling of potentially unstable intermediates but also enable rapid optimization, scalability, and improved reaction control, minimizing waste and energy consumption.
Table 1: Comparison of a Classical vs. a Proposed Sustainable Synthetic Approach
| Feature | Classical Method (e.g., from o-nitrobenzoyldiazomethane) | Proposed Future Sustainable Method |
| Starting Materials | o-nitrobenzoyl chloride, diazomethane | Isatin, or an o-nitrophenyl ketoester |
| Key Reagents | Diazomethane, strong acids | Green oxidants (e.g., H₂O₂), biocatalysts, or electrochemistry |
| Sustainability Concerns | Use of explosive and toxic diazomethane, stoichiometric acid waste. | Atom economy, use of benign solvents (water, ethanol), catalytic turnover. |
| Key Research Goal | Establish proof-of-concept for synthesis. | Develop a high-yield, safe, scalable, and environmentally friendly process. tdx.cat |
Exploration of Undiscovered Chemical Reactivity Pathways and Mechanistic Insights
The presence of the N-hydroxy group in concert with the vicinal dicarbonyl system imparts unique reactivity to 1-Hydroxy-1H-indole-2,3-dione, distinguishing it from isatin. While some reactions are known, a vast chemical space remains to be explored.
Ring-Expansion Reactions: N-hydroxyisatin is known to undergo ring-expansion reactions with diazoalkanes to yield N-hydroxy- and N-methoxyquinolinone derivatives. researchgate.netthieme-connect.de Future work should explore the scope of this transformation with a wider range of diazocompounds and investigate alternative catalysts, such as dirhodium(II) complexes, to control regioselectivity and access novel heterocyclic cores. researchgate.net
Nucleophilic Attack and Regioselectivity: A key mechanistic feature is the differential reactivity of N-hydroxyisatin compared to its N-oxide radical. Studies show that nucleophiles attack the C3-carbonyl of N-hydroxyisatin itself. researchgate.netresearchgate.net In contrast, the related isatinyl-N-oxide radical directs reactions to the C2-position. researchgate.netresearchgate.net This dual reactivity is a fertile ground for future research. Mechanistic studies, likely employing isotopic labeling and kinetic analysis, can further elucidate the factors governing this selectivity.
Radical Chemistry: The N-hydroxy moiety can serve as a precursor to nitroxide radicals. nih.govresearchgate.netd-nb.info The generation and trapping of these radicals could lead to novel C-H functionalization reactions or the synthesis of unique spin-labeled molecules for materials science applications. Photochemical methods could be a key tool for initiating these radical pathways. nih.gov
Rational Design of Advanced Derivatives for Specific Non-Biological Applications
The unique reactivity of N-hydroxyisatin makes it an ideal starting point for the rational design of advanced derivatives with tailored functions for materials science and technology. By moving beyond biological targets, chemists can explore applications where the scaffold's intrinsic electronic and structural properties are paramount.
Potential areas of focus include:
Photochromic and Electrochromic Materials: The core structure is related to indigo (B80030) and other dyes. researchgate.net Derivatization, particularly through condensation reactions at the C3-carbonyl, could lead to molecules that change color in response to light or an electrical potential. The N-OH group provides a synthetic handle for tuning these properties.
Novel Ligands for Coordination Chemistry: The dicarbonyl and N-hydroxy groups present a unique tridentate or bidentate chelation site for metal ions. Derivatives could be designed as highly specific ligands for creating catalysts, sensors, or luminescent metal-organic frameworks (MOFs).
Precursors for Functional Polymers: The N-hydroxy group can act as an initiation site for ring-opening polymerization or as a functional handle to be incorporated into polymer backbones. This could lead to the development of specialty polymers with high thermal stability, unique optical properties, or redox activity.
Integration of Advanced Computational and Experimental Approaches for Rational Material Design
To accelerate the discovery of new materials based on this compound, a synergistic approach combining computational modeling and experimental validation is essential. This paradigm allows for the in silico screening of potential derivatives before committing to synthetic efforts.
Key integrated strategies for future research include:
DFT and TD-DFT Calculations: Using Density Functional Theory (DFT) to predict ground-state geometries, electronic structures, and reaction mechanisms. acs.org Time-Dependent DFT (TD-DFT) can be used to calculate excited-state properties, predicting UV-Vis absorption spectra and guiding the design of new dyes and photoactive materials. nih.gov
Mechanistic Pathway Elucidation: Computational modeling can map out the potential energy surfaces for known and hypothetical reactions, such as the ring expansion or nucleophilic additions. researchgate.netacs.org This provides deep mechanistic insight into transition states and helps rationalize observed product distributions.
Virtual Screening for Material Properties: Creating a virtual library of N-hydroxyisatin derivatives and computationally screening them for desired properties, such as band gaps for organic semiconductors, non-linear optical properties, or chelation energies for metal ion sensing. This rational design approach can significantly streamline the development of new functional materials. acs.org
Table 2: Proposed Computational Tools for Rational Design
| Computational Method | Target Property/Application | Rationale for N-hydroxyisatin Derivatives |
| Density Functional Theory (DFT) | Reaction Energetics, Mechanistic Pathways | Elucidate the regioselectivity of nucleophilic attack (C2 vs. C3) and model transition states for ring-expansion reactions. acs.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra, Excited State Properties | Predict the color and photochemical behavior of new dye molecules derived from N-hydroxyisatin. nih.gov |
| Molecular Dynamics (MD) | Conformational Analysis, Solvation Effects | Simulate the behavior of derivatives in different environments, crucial for designing sensors or soluble polymers. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions, Bonding Analysis | Analyze intramolecular hydrogen bonding involving the N-OH group and its influence on crystal packing and material properties. |
Exploration of New Industrial and Technological Applications Beyond Current Scope
The ultimate goal of this fundamental research is to unlock new industrial and technological applications for this compound and its derivatives. By leveraging the insights gained from synthetic, mechanistic, and computational studies, this scaffold could find utility in a variety of high-value sectors.
Emerging application areas to be explored are:
Organic Electronics: The quinolinone and other heterocyclic systems derived from N-hydroxyisatin's ring-expansion reactions are promising candidates for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as components in dye-sensitized solar cells.
Specialty Chemical Synthesis: Given its unique and predictable reactivity, N-hydroxyisatin can be positioned as a valuable and versatile building block for the synthesis of complex, multi-heterocyclic systems that are difficult to access through other means.
Corrosion Inhibition: Isatin derivatives have been noted for their anticorrosive properties. researchgate.net The N-hydroxy derivative offers a new pharmacophore to explore for the formulation of advanced coatings and additives for metal protection, an application with significant industrial relevance.
By systematically pursuing these research avenues, the scientific community can elevate this compound from a chemical curiosity to a cornerstone of modern heterocyclic chemistry and materials science.
Q & A
Q. What are the established synthetic routes for 1-Hydroxy-1H-indole-2,3-dione, and how can reaction conditions be optimized?
The synthesis of this compound involves a two-step protocol:
Reduction : Convert indole derivatives to 2,3-dihydroindoles using catalytic hydrogenation or chemical reductants.
Oxidation : Treat the dihydroindole with 30% H₂O₂ in the presence of sodium tungstate or phosphotungstate as catalysts. This step introduces the hydroxy group at the 1-position .
Optimization Tips :
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Methodology :
- Crystallization : Grow single crystals via slow evaporation from dimethylsulfoxide (DMSO) or acetone .
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution, incorporating hydrogen bonding and thermal displacement parameters. Key metrics include R-factor (<5%) and goodness-of-fit (≤1.05) .
Example Data :
| Parameter | Value (6-Chloro derivative) |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=7.21, b=12.34, c=15.67 |
| Resolution (Å) | 0.84 |
| R-factor | 0.039 |
Q. What spectroscopic methods are critical for characterizing derivatives of this compound?
- NMR : ¹H and ¹³C NMR identify substituent effects (e.g., chemical shifts at δ 10.5 ppm for NH in DMSO-d₆) .
- FT-IR : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]⁺ for C₈H₅NO₃ at m/z 164.0243) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antibacterial activity?
Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 5- or 6-position increase antibacterial potency by enhancing membrane penetration .
- Hydrogen Bonding : The 1-hydroxy group and 2,3-dione moiety interact with bacterial enzyme active sites (e.g., DNA gyrase) .
Methodological Approach : - Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy).
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
Q. What computational approaches are effective for predicting the reactivity and binding mechanisms of this compound derivatives?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize compounds with docking scores ≤ −8.0 kcal/mol .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How can researchers resolve contradictions in bioactivity data across studies on indole-2,3-dione derivatives?
Strategies :
- Standardize Assays : Use consistent bacterial inoculum sizes (e.g., 1×10⁶ CFU/mL) and solvent controls (e.g., DMSO ≤1% v/v) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across derivatives. Address outliers via Grubbs’ test .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., halogen substitution correlates with activity p < 0.01) .
Q. What are the best practices for refining crystal structures of halogen-substituted derivatives using SHELX versus OLEX2?
Q. What is the role of halogen substituents in modulating the pharmacological activity of this compound derivatives?
- Electrophilic Reactivity : Halogens (Cl, Br) at the 6-position enhance electrophilicity, facilitating covalent binding to cysteine residues in target enzymes .
- Lipophilicity : Chloro-substituted derivatives show logP values ~2.5, improving membrane permeability compared to unsubstituted analogs (logP ~1.8) .
Experimental Validation : - Replace Cl with F or I to study steric/electronic effects.
- Measure IC₅₀ against cancer cell lines (e.g., HeLa) to correlate substituent size with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
